molecular formula C19H20N2O2S B12481161 N-[4-(methylsulfanyl)benzyl]tryptophan

N-[4-(methylsulfanyl)benzyl]tryptophan

Cat. No.: B12481161
M. Wt: 340.4 g/mol
InChI Key: FDSIYFAXDRSOEK-UHFFFAOYSA-N
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Description

N-[4-(Methylsulfanyl)benzyl]tryptophan is a synthetic tryptophan derivative designed for advanced biochemical and pharmacological research. The compound features a tryptophan backbone selectively modified at the amine group with a 4-(methylsulfanyl)benzyl substituent. This structural motif is of significant interest, as the indole ring of tryptophan is a critical pharmacophore in numerous natural products and pharmaceuticals, known to interact with diverse biological targets. Tryptophan and its derivatives are fundamental to many physiological processes, serving as precursors to key neurotransmitters and metabolites. The kynurenine pathway, a major route of tryptophan metabolism, produces neuroactive metabolites and is a central area of study in neuroimmunology and the pathophysiology of neurological disorders. The incorporation of the benzyl-thioether group in this compound is intended to alter its physicochemical properties and bioavailability compared to native tryptophan, potentially directing its activity towards specific enzymatic pathways or receptor systems. Researchers can utilize this molecule as a key intermediate in organic synthesis, a potential inhibitor of enzymes involved in tryptophan metabolism, or as a novel ligand for probing protein-ligand interactions. Its applications may span the fields of medicinal chemistry, neuroscience, and immunology, providing a versatile tool for investigating cellular mechanisms and developing new therapeutic strategies. This product is offered For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-2-[(4-methylsulfanylphenyl)methylamino]propanoic acid

InChI

InChI=1S/C19H20N2O2S/c1-24-15-8-6-13(7-9-15)11-20-18(19(22)23)10-14-12-21-17-5-3-2-4-16(14)17/h2-9,12,18,20-21H,10-11H2,1H3,(H,22,23)

InChI Key

FDSIYFAXDRSOEK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CNC(CC2=CNC3=CC=CC=C32)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-INDOL-3-YL)-2-({[4-(METHYLSULFANYL)PHENYL]METHYL}AMINO)PROPANOIC ACID typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methylsulfanyl Group: The phenyl ring with a methylsulfanyl group can be introduced via electrophilic aromatic substitution, where a phenyl ring is treated with methylthiol in the presence of a catalyst.

    Coupling of Indole and Phenyl Rings: The indole and phenyl rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for catalyst selection, optimization of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, converting it to a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the indole core or the phenyl ring, leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole nitrogen or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides can be used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(1H-INDOL-3-YL)-2-({[4-(METHYLSULFANYL)PHENYL]METHYL}AMINO)PROPANOIC ACID serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1H-INDOL-3-YL)-2-({[4-(METHYLSULFANYL)PHENYL]METHYL}AMINO)PROPANOIC ACID involves its interaction with specific molecular targets. The indole core can interact with aromatic amino acids in proteins, while the methylsulfanyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Challenges

  • Structural analogs like sulfonamides () often exhibit defined hydrogen-bonding patterns (e.g., N-H···O interactions), which could guide predictions for the target compound .
  • Hydrogen Bonding : The indole NH in tryptophan derivatives may form hydrogen bonds with carbonyl or sulfonyl groups, as seen in supramolecular assemblies (). Methylsulfanyl’s weaker polarity (-SCH₃ vs. -SO₂-) might reduce such interactions .

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